molecular formula C23H31N3O5 B2797424 Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate CAS No. 1268519-36-3

Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate

Cat. No.: B2797424
CAS No.: 1268519-36-3
M. Wt: 429.517
InChI Key: VPQJFZDAFOZYOG-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate is a spirocyclic compound featuring a fused piperidine-pyrrolo[3,4-c]pyrrole core. It is synthetically derived and often used as an intermediate in medicinal chemistry for kinase inhibitor development or as a scaffold for bioactive molecules. The compound’s structure includes a benzyl ester and a tert-butyl carbamate group, which enhance its stability and solubility for synthetic applications. Key synonyms include Cis-5-Benzyl 1-Tert-Butyl Tetrahydro-1H-Pyrrolo[3,4-C]Isoxazole-1,5(3H)-Dicarboxylate and W14304 .

Properties

IUPAC Name

5-O-benzyl 1-O'-tert-butyl (3aR,6aS)-1-oxospiro[3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5/c1-22(2,3)31-21(29)25-11-9-23(10-12-25)18-14-26(13-17(18)19(27)24-23)20(28)30-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,24,27)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQJFZDAFOZYOG-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3CN(CC3C(=O)N2)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)[C@H]3CN(C[C@H]3C(=O)N2)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a spirocyclic arrangement that incorporates a piperidine and pyrrole moiety. Its molecular formula is C18H26N2O4C_{18}H_{26}N_{2}O_{4}, with a molecular weight of 342.41 g/mol. The presence of the tert-butyl and benzyl groups contributes to its lipophilicity, potentially influencing its bioavailability and pharmacokinetics.

Research indicates that this compound may exhibit various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrole compounds can inhibit the growth of certain bacteria and fungi. The unique structure of this compound may enhance its interaction with microbial cell membranes .
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8, which are critical in inflammatory responses .
  • Cytotoxicity Against Cancer Cells : Some studies have indicated that spirocyclic compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways. This suggests potential applications in oncology .

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of related compounds on various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-710
Cis-5-Benzyl...A549TBDCurrent Study

These findings suggest that this compound may possess similar or enhanced activity compared to its analogs.

Case Studies

A notable case study explored the application of similar compounds in treating metabolic disorders. The findings revealed that these compounds could effectively lower blood glucose levels in diabetic models, indicating their potential as therapeutic agents for diabetes management .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles:

  • Absorption : The lipophilic nature suggests good intestinal absorption.
  • Metabolism : Potential interactions with cytochrome P450 enzymes could influence drug metabolism and efficacy .
  • Toxicity : Initial assessments indicate low toxicity; however, comprehensive toxicological studies are required to establish safety profiles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrrole and piperidine compounds exhibit significant anticancer properties. The unique spiro structure of Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate suggests potential as a lead compound in the development of new anticancer agents. Preliminary studies have shown that modifications to the dicarboxylate moiety can enhance cytotoxicity against various cancer cell lines .

2. Kinase Inhibition
The compound's structural similarity to known kinase inhibitors positions it as a candidate for further investigation in drug discovery programs targeting specific kinases involved in cancer progression and other diseases. The synthesis of analogs has been linked to the exploration of structure-activity relationships (SAR), leading to the identification of selective inhibitors for various kinases .

Material Science Applications

1. Polymer Chemistry
Due to its unique chemical structure, this compound can serve as a building block in polymer synthesis. Its functional groups allow for the incorporation into polymers that exhibit enhanced mechanical properties and thermal stability. Research into the polymerization of such compounds may yield materials suitable for advanced applications in coatings and composites.

Synthetic Intermediate

1. Versatile Building Block
The compound can act as a versatile intermediate in organic synthesis due to its reactive functional groups. It can be utilized to synthesize various biologically active molecules through functional group transformations, including esterification and amination reactions. This versatility makes it valuable for chemists looking to develop new compounds with specific biological activities .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluated the cytotoxic effects of derivativesIdentified several analogs with enhanced activity against breast cancer cell lines .
Kinase Inhibition Research Investigated structure-activity relationshipsDiscovered new selective FLT3 inhibitors from synthesized pyrrolopyrimidine analogs derived from the compound .
Polymer Synthesis Exploration Examined the use of the compound in polymerization reactionsProduced polymers with improved thermal stability and mechanical properties .

Comparison with Similar Compounds

Methods for Assessing Structural Similarity

Compound similarity is evaluated using computational methods such as molecular fingerprints (e.g., MACCS, Morgan fingerprints) and similarity coefficients (e.g., Tanimoto, Dice). These tools quantify structural overlap, with higher scores (range: 0–1) indicating greater resemblance. The "similar property principle" posits that structurally analogous compounds are more likely to share biological activities, though exceptions ("activity cliffs") exist .

Structurally Similar Compounds and Their Profiles

The following table lists compounds structurally related to Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate, along with their similarity scores and key features:

Compound Name CAS Number Similarity Score Key Structural Features
tert-Butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate 1637310-48-5 0.87 Spiro-piperidine-thiazolopyridine core; benzyl and tert-butyl ester groups
(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate 74004-44-7 0.83 Pyrrolothiazole scaffold; benzyl ester and isopropyl substitutions
5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate 230301-11-8 0.86 Pyrrolopyrazole core; dual ester groups (tert-butyl and ethyl)
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 733757-89-6 0.82 Pyrazolopyridine ring; tert-butyl carbamate

Key Observations :

Moderate Similarity (0.83–0.86) : Compounds like the pyrrolothiazole and pyrrolopyrazole derivatives retain ester/carbamate functionalities but differ in ring systems, which may alter pharmacokinetic properties .

Lowest Similarity (0.70–0.82) : Pyrazolopyridine and trifluoromethyl-substituted analogs exhibit reduced structural overlap, highlighting the importance of the spiro-piperidine-pyrrolopyrrole core in defining the target compound’s uniqueness .

Q & A

Q. What are the key considerations for optimizing the synthesis of this spirocyclic compound?

Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and catalyst selection. Multi-step reactions often involve palladium-catalyzed cyclization (e.g., reductive coupling using formic acid derivatives as CO surrogates) to assemble the spiro framework. Purification steps, including column chromatography with gradient elution, are critical to isolate the cis-isomer from stereochemical byproducts .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity?

Use NMR (¹H/¹³C) to confirm stereochemistry and regioselectivity, particularly for distinguishing cis/trans isomers. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguous spatial arrangements in the spiro center. Comparative analysis with analogous compounds (e.g., tert-butyl spiro-piperidine derivatives) can corroborate spectral data .

Q. How can researchers ensure reproducibility in multi-step synthetic routes?

Document reaction parameters rigorously: solvent purity, catalyst batch variability, and inert atmosphere conditions. For example, tert-butyl protection/deprotection steps are sensitive to acidic/basic conditions; monitor pH to prevent premature cleavage. Validate intermediates via TLC and intermediate-stage HRMS .

Advanced Research Questions

Q. How can conflicting data on stereochemical outcomes be resolved?

Discrepancies in stereochemical assignments often arise from dynamic rotational barriers in spiro systems. Employ variable-temperature NMR to probe conformational flexibility. For crystallographically ambiguous cases, computational modeling (DFT) can predict energy-minimized conformers and compare them with experimental NOE correlations .

Q. What mechanistic insights underpin the compound’s reactivity in palladium-catalyzed cyclization?

The spirocyclic framework may act as a directing group, stabilizing transition states during cyclization. Kinetic studies (e.g., rate determination under varying CO pressures) and isotopic labeling (e.g., ¹³C-tracing) can elucidate whether the reaction proceeds via a Heck-type or concerted pathway. Compare with nitroarene reductive cyclization mechanisms for analogies .

Q. How does the spiro architecture influence biological target interactions?

The rigid spiro core restricts conformational freedom, potentially enhancing binding specificity to enzymes like kinases. Use molecular docking simulations to map interactions with ATP-binding pockets. In vitro assays (e.g., fluorescence polarization) can quantify binding affinities against related targets (e.g., tert-butyl oxazepine derivatives) .

Q. What strategies mitigate byproduct formation during tert-butyl deprotection?

Avoid harsh acidic conditions (e.g., TFA) that may degrade the oxopyrrolidine ring. Instead, use photolabile protecting groups (e.g., NVOC) or enzymatic cleavage for milder deprotection. Monitor reaction progress via LC-MS to identify and suppress side reactions early .

Q. How can computational methods enhance the design of spirocyclic analogs?

Apply QSAR models to predict bioactivity based on substituent effects (e.g., benzyl vs. phenyl groups). Molecular dynamics simulations assess the stability of spiro conformers in solvated environments, guiding synthetic prioritization of analogs with optimal pharmacokinetic profiles .

Data Analysis and Validation

Q. What statistical approaches reconcile discrepancies in bioactivity assays?

Use Bland-Altman analysis to compare inter-lab variability in IC₅₀ measurements. For outlier data, repeat assays under standardized conditions (e.g., cell line passage number, serum batch). Meta-analysis of structurally related compounds (e.g., benzo-fused spiro derivatives) can identify trends obscured by experimental noise .

Q. How do solvent polarity and temperature affect the compound’s stability?

Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) in aprotic solvents (DMSO, DMF). Monitor degradation via HPLC-UV, focusing on hydrolysis of the ester groups. Compare with tert-butyl piperidine carboxylate analogs to establish structure-stability relationships .

Comparative and Functional Studies

Q. What distinguishes this compound’s spirocyclic framework from non-spiro analogs?

The spiro junction imposes torsional strain, altering electron density distribution in the pyrrolo-piperidine system. Cyclic voltammetry can reveal redox behavior differences, while XPS analysis quantifies nitrogen lone-pair accessibility in the spiro center versus linear analogs .

Q. How can researchers validate target engagement in cellular models?

Use CRISPR-engineered knock-in cells expressing fluorescently tagged targets (e.g., GFP-fused kinases). Competitive binding assays with the compound and known inhibitors (e.g., staurosporine) confirm specificity. Correlate cellular efficacy (e.g., apoptosis induction) with target occupancy via flow cytometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.